molecular formula C22H14F3N3O2 B3483687 N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-2,2,2-trifluoroacetamide

N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-2,2,2-trifluoroacetamide

Cat. No. B3483687
M. Wt: 409.4 g/mol
InChI Key: XUXKEYBDOYIRJM-UHFFFAOYSA-N
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Description

“N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-2,2,2-trifluoroacetamide” is a benzimidazole derivative . Benzimidazole derivatives have been found to play a significant role as therapeutic agents, including antiulcer, analgesic, and anthelmintic drugs . Some newer N-benzimidazol-2yl substituted benzamide analogues were prepared and assessed for activation of human glucokinase (GK), revealing significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models .


Synthesis Analysis

The synthesis of newer N-benzimidazol-2yl benzamide analogues has been studied as allosteric activators of human glucokinase . Among the derivatives synthesized, compounds 2 and 7 strongly increased the catalytic action of GK (GK activation fold >2.0 in comparison to control) in vitro .


Molecular Structure Analysis

The structure of the resulting benzimidazole based thiourea was confirmed by spectroscopic techniques including FTIR, 1 H-NMR, 13 C-NMR and single crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions of N-benzimidazol-2yl benzamide analogues have been studied in the context of their activation of human glucokinase . The results of in-vitro testing were supported by the molecular docking investigations of these analogues with GK protein’s allosteric site residues .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-benzimidazol-2yl benzamide analogues have been characterized using various spectroscopic techniques . For example, the IR spectrum, 1 H NMR spectrum, and 13 C NMR spectrum have been reported .

Mechanism of Action

The mechanism of action of N-benzimidazol-2yl benzamide analogues involves their role as allosteric activators of human glucokinase . They have shown significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models .

Safety and Hazards

The safety and hazards of benzimidazole derivatives are an important area of research. While they have been found to have therapeutic potential, the use of non-environmental organic compounds and application of high energy synthetic methods, the production of waste, and the application of conventional toxic processes are a problem for the pharmaceutical industry and for these important drugs’ synthesis .

Future Directions

The development of the benzimidazole core has emerged over the recent years due to its presence in a variety of bioactive substances . Future research is likely to focus on designing newer effective hypoglycemic agents having distinct mechanism of action at molecular level which could be used as single drug with improved safety .

properties

IUPAC Name

N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3N3O2/c23-22(24,25)21(30)26-16-9-6-14(7-10-16)20-27-17-11-8-15(12-18(17)28-20)19(29)13-4-2-1-3-5-13/h1-12H,(H,26,30)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXKEYBDOYIRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-2,2,2-trifluoroacetamide
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N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-2,2,2-trifluoroacetamide
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N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-2,2,2-trifluoroacetamide
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N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-2,2,2-trifluoroacetamide
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N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-2,2,2-trifluoroacetamide
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N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-2,2,2-trifluoroacetamide

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